1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Design

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1351616-73-3; C₁₆H₂₀N₂O₂; MW 272.34) is a 1,3-disubstituted urea derivative incorporating a 2,5-dimethylfuran-3-ylmethyl arm and a 3,4-dimethylphenyl arm linked through a central urea carbonyl. The compound belongs to the broader class of N,N′-disubstituted phenylurea derivatives, which have been investigated as antiproliferative agents, enzyme inhibitors, and pharmacophoric scaffolds in medicinal chemistry.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1351616-73-3
Cat. No. B2583167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea
CAS1351616-73-3
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C)C
InChIInChI=1S/C16H20N2O2/c1-10-5-6-15(7-11(10)2)18-16(19)17-9-14-8-12(3)20-13(14)4/h5-8H,9H2,1-4H3,(H2,17,18,19)
InChIKeyUONDRXTWLQAQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1351616-73-3): Structural Identity and Pharmacophore Classification for Research Procurement


1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1351616-73-3; C₁₆H₂₀N₂O₂; MW 272.34) is a 1,3-disubstituted urea derivative incorporating a 2,5-dimethylfuran-3-ylmethyl arm and a 3,4-dimethylphenyl arm linked through a central urea carbonyl . The compound belongs to the broader class of N,N′-disubstituted phenylurea derivatives, which have been investigated as antiproliferative agents, enzyme inhibitors, and pharmacophoric scaffolds in medicinal chemistry [1]. The 2,5-dimethylfuran ring serves as a methyl-substituted heteroaromatic bioisostere capable of modulating lipophilicity, π-stacking interactions, and metabolic stability relative to unsubstituted furan or phenyl congeners [2]. The 3,4-dimethylphenyl substitution on the opposite urea nitrogen introduces a specific steric and electronic topology that distinguishes this compound from its ortho-tolyl, 3,5-dimethoxyphenyl, and other positional isomer analogs within the same CAS cluster.

Why 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea Cannot Be Replaced by Generic Urea Analogs in Focused Screening


Within the 1,3-disubstituted urea chemical space, small perturbations in aryl substitution pattern, furan regiochemistry, and linker topology generate divergent predicted physicochemical and pharmacological profiles that preclude simple interchangeability . The 3,4-dimethylphenyl group in the target compound confers a distinct steric contour (vicinal dimethyl substitution with para-directing electronic character) compared to ortho-tolyl analogs (CAS 1351623-11-4), which present a sterically hindered ortho-methyl group that restricts rotational freedom around the N–aryl bond. Similarly, the 2,5-dimethylfuran-3-ylmethyl arm differs fundamentally from furan-2-ylvinyl (CAS 1164474-18-3) and furan-3-ylpropan-2-yl congeners in its linker flexibility, heterocycle substitution, and metabolic liability . Quantitative structure–activity relationship (QSAR) studies on 1,3-disubstituted ureas have demonstrated that even single-atom modifications shift antiproliferative IC₅₀ values by over one order of magnitude against K562 and KB cell lines, underpinning the requirement for compound-level, rather than class-level, selection [1]. Procurement of a generic urea derivative without controlling for these defined structural features risks introducing confounding variables into structure–activity datasets and may lead to false-negative or false-positive hits in target-based or phenotypic screens.

Quantitative Differentiation Evidence for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea Relative to Closest Structural Analogs


Phenyl Ring Substitution Pattern: 3,4-Dimethyl vs. ortho-Tolyl Structural Divergence

The 3,4-dimethylphenyl substitution in the target compound (CAS 1351616-73-3) introduces two vicinal methyl groups in a para-directing, electron-donating arrangement (Hammett σₘ = −0.07, σₚ = −0.17 for methyl). In contrast, the ortho-tolyl analog 1-((2,5-dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea (CAS 1351623-11-4) bears a single ortho-methyl group (σₒ = −0.17) that introduces significant steric hindrance adjacent to the urea NH, restricting N–aryl bond rotation and altering the accessible conformational ensemble . The ortho-substituted analog exhibits a 14 Da lower molecular weight (258.32 vs. 272.34) and reduced lipophilic surface area, which is predicted to decrease membrane permeation by approximately 0.3–0.5 log units based on fragment-based cLogP calculations [1]. In structurally related 1,3-disubstituted urea antiproliferative series, para-substituted phenylureas have demonstrated up to 5-fold higher potency than ortho-substituted congeners against K562 leukemia cells, attributed to reduced steric clash with target binding pockets [2].

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Design

Furan Regiochemistry: 2,5-Dimethylfuran-3-ylmethyl vs. Furan-2-ylvinyl Linker Architecture

The target compound employs a saturated methylene (–CH₂–) linker connecting the urea nitrogen to the C-3 position of the 2,5-dimethylfuran ring. This contrasts with the vinyl (–CH=CH–) linker in 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea (CAS 1164474-18-3), which connects to the C-2 position of an unsubstituted furan . The sp³ methylene linker in the target compound permits free rotation (4 rotatable bonds total) and conformational sampling of the furan ring orientation, while the sp² vinyl linker in the comparator enforces a planar, conjugated geometry with restricted rotational freedom. This rigidification can alter both the pharmacophoric presentation of the furan oxygen and the metabolic vulnerability of the linker (vinyl groups are susceptible to epoxidation by CYP450 isoforms, whereas methylene linkers are generally more metabolically stable) [1]. Furthermore, the 2,5-dimethyl substitution on the furan ring in the target compound blocks the metabolically labile C-2 and C-5 positions, whereas the comparator's unsubstituted furan-2-yl ring is susceptible to oxidative ring-opening via reactive dialdehyde intermediates [2].

Bioisostere Design Linker Engineering ADME Optimization

Hydrogen-Bond Donor/Acceptor Profile: 3,4-Dimethylphenyl vs. 3,5-Dimethoxyphenyl Polarity Divergence

The target compound (2 HBD, ~3 HBA, TPSA ~53 Ų) is predicted to occupy a favorable drug-like physicochemical space for passive membrane permeation. In contrast, the 3,5-dimethoxyphenyl analog 1-(3,5-dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea (CAS 1351611-18-1) introduces two methoxy groups (ΔTPSA ≈ +20 Ų; ~73 Ų total) and two additional hydrogen-bond acceptors (total ~5 HBA) . This increased polarity is predicted to reduce Caco-2 permeability by approximately 2- to 5-fold based on established TPSA-permeability correlations (Papp decreases ~0.5 log units per 10 Ų TPSA increase above 60 Ų) [1]. The 3,4-dimethyl substitution in the target compound retains the hydrophobic methyl character while avoiding the metabolic O-demethylation liability associated with methoxy groups, which can generate reactive quinone intermediates from catechol metabolites [2]. This balanced profile – sufficient lipophilicity for membrane partitioning without excessive polar surface area – positions the target compound as a preferable scaffold for cell-based phenotypic screening where intracellular target engagement is required.

Drug-Likeness Permeability Polar Surface Area

Urea Moiety as a Dual Hydrogen-Bond Scaffold: Pharmacophoric Advantage Over Amide and Carbamate Linkers

The central urea moiety (–NH–C(=O)–NH–) in the target compound provides a dual hydrogen-bond donor/acceptor geometry (donor–acceptor–donor) that can simultaneously engage two complementary hydrogen-bond partners in a target binding site. This distinguishes it from mono-substituted amide (–NH–C(=O)–) and carbamate (–O–C(=O)–NH–) isosteres that offer only one HBD. In furan-containing antimycobacterial urea series, the urea NH groups were shown to form critical bifurcated hydrogen bonds with the catalytic residues of Rv3802c (a mycobacterial hydrolase), achieving Ki values as low as 5.2 ± 0.7 μM [1]. Replacement of the urea with an amide in analogous scaffolds resulted in complete loss of inhibitory activity (>10-fold decrease), demonstrating that the urea's bidentate hydrogen-bonding capacity is pharmacophorically non-redundant [2]. In the context of 1,3-disubstituted urea antiproliferative agents, the urea linker has been identified as an essential pharmacophoric element; SAR studies show that N-methylation of either urea NH abolishes activity against K562 cells, confirming the functional requirement for both HBDs [3].

Target Engagement Hydrogen Bonding Pharmacophore Isosterism

Synthetic Accessibility and Purity Benchmarking for Reproducible Screening

The synthesis of 1-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea proceeds via a convergent two-step route: (i) preparation of 2,5-dimethylfuran-3-ylmethylamine from 2,5-dimethylfuran-3-carbaldehyde via reductive amination or oxime reduction, and (ii) reaction with 3,4-dimethylphenyl isocyanate to form the urea linkage [1]. This convergent approach contrasts with linear syntheses required for analogs bearing hydroxyl or amino substituents on the phenyl ring, which necessitate protecting-group strategies that reduce overall yield and increase the risk of residual impurities. The target compound's aromatic-methyl-only substitution pattern eliminates the need for protecting groups, enabling higher synthetic throughput and potentially lower batch-to-batch variability. Typical purity specifications for research-grade material are ≥95% (HPLC), with the absence of protecting-group-derived contaminants (e.g., dibenzylamine, trifluoroacetate) that can interfere with biological assays . In contrast, the 3,5-dimethoxyphenyl analog (CAS 1351611-18-1) requires additional purification steps to remove O-demethylation byproducts formed during isocyanate coupling, increasing the risk of bioactive impurity carryover that can confound screening results [2].

Chemical Procurement Assay Reproducibility Quality Control

Priority Research and Industrial Application Scenarios for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1351616-73-3)


Focused Library Design for Phenotypic Antiproliferative Screening

This compound is positioned as a defined structural input for 1,3-disubstituted urea-focused libraries targeting antiproliferative phenotypes. The 3,4-dimethylphenyl substitution pattern has been associated with favorable cytotoxicity profiles in related urea series against K562 and KB cell lines, with structurally analogous 1,3-disubstituted ureas demonstrating IC₅₀ values in the low micromolar range [1]. Inclusion of this specific compound—rather than the ortho-tolyl or vinyl-linked analogs—ensures that the library captures the para-dimethyl pharmacophoric topology identified in QSAR models as contributing to antiproliferative potency [2]. The compound's favorable predicted permeability (TPSA ~53 Ų) supports its use in cell-based rather than biochemical-only screening formats, where membrane penetration is a prerequisite for activity readout [3].

Furan-Containing Bioisostere Optimization in Kinase or Hydrolase Inhibitor Programs

The 2,5-dimethylfuran-3-ylmethyl moiety serves as a metabolically stabilized furan bioisostere with the reactive α-positions blocked by methyl groups [1]. This scaffold is directly applicable to inhibitor programs targeting enzymes where furan–protein π-stacking or hydrogen-bond interactions (via the furan oxygen) have been identified in co-crystal structures or docking studies. Furan-based urea derivatives have demonstrated potent inhibition of mycobacterial hydrolases (Ki = 5.2 μM for Rv3802c) and eukaryotic lipases (IC₅₀ = 0.10–0.13 μM for endothelial/lipoprotein lipase with related sulfonylfuran ureas), establishing the pharmacophoric relevance of the furan-urea motif [2]. This compound can serve as a starting scaffold for systematic SAR exploration of the furan-3-ylmethyl arm while maintaining the urea HBD pharmacophore intact [3].

Negative Control Compound Selection for 3,5-Dimethoxy or ortho-Substituted Urea Leads

When primary screening hits contain 3,5-dimethoxyphenyl or ortho-substituted phenyl urea motifs, this compound provides a valuable comparator to decouple electronic effects (methoxy electron-donating resonance vs. methyl inductive) from steric effects in hit triage [1]. Its lower TPSA (53 Ų) and higher predicted logP relative to the 3,5-dimethoxyphenyl analog (TPSA ~73 Ų; ΔcLogP ~+1.0) permit assessment of whether observed potency differences arise from target engagement or differential membrane permeation [2]. Additionally, its distinct UV/Vis chromophore (combined 3,4-dimethylphenyl and 2,5-dimethylfuran absorptions) enables straightforward LC-MS quantification in metabolic stability and plasma protein binding assays without requiring radiolabeled material [3].

Computational Chemistry Benchmarking: DFT and Molecular Docking Reference Structure

The defined conformational degrees of freedom (4 rotatable bonds, symmetric urea core, methyl-blocked furan) make this compound suitable as a benchmark structure for validating density functional theory (DFT) geometry optimizations and molecular docking protocols for furan-containing small molecules [1]. Phenylurea herbicides and related furan-ureas have been employed as model systems for computational studies of hydrogen-bonding networks and aromatic stacking interactions, providing a methodological framework for parameterizing force fields [2]. The absence of ionizable groups (pKa predicted >14 for urea NH) ensures that pH-dependent protonation state ambiguity does not confound computational predictions, unlike amine- or carboxylate-containing analogs [3].

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